molecular formula C17H25ClN4O4S B12356687 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride

Cat. No.: B12356687
M. Wt: 416.9 g/mol
InChI Key: LBRQWWXQRHCUBK-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride typically involves multiple steps. The starting materials include ethoxybenzene, methylpropylpyrazolopyrimidine, and sulfonyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride has several applications in scientific research:

    Biology: This compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors that play a role in the biological process being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
  • 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-piperidinyl)ethyl]benzenesulfonamide

Uniqueness

What sets 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H25ClN4O4S

Molecular Weight

416.9 g/mol

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride

InChI

InChI=1S/C17H25ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9,12,14-16,19,21H,4-6H2,1-3H3,(H,20,23)

InChI Key

LBRQWWXQRHCUBK-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)N(N1)C

Origin of Product

United States

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